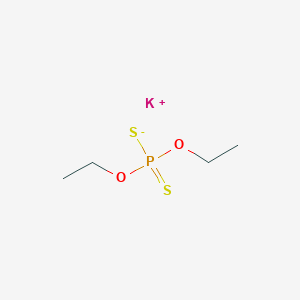
Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane is an organophosphorus compound with the molecular formula C4H11O2PS2K. It is a derivative of dithiophosphoric acid, where the hydrogen atom is replaced by a potassium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane can be synthesized by reacting diethyl dithiophosphoric acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods
In industrial settings, the synthesis involves the reaction of phosphorus pentasulfide with ethanol to produce diethyl dithiophosphoric acid, which is then neutralized with potassium hydroxide to form the potassium salt. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions with alkyl halides or other electrophiles can lead to substitution products.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkylated derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a flotation agent in mineral processing
Wirkmechanismus
The mechanism of action of dithiophosphoric acid O,O-diethyl S-potassium salt involves its interaction with metal ions and enzymes. It acts as a chelating agent, forming stable complexes with metal ions, which can inhibit the activity of metalloenzymes. The compound’s ability to form strong bonds with metals makes it effective in various industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl dithiophosphoric acid
- O,O-Diethyl thiophosphate potassium salt
- O,O-Diethyl chlorothiophosphate
Comparison
Potassium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane is unique due to its potassium ion, which imparts different solubility and reactivity compared to its analogs. For instance, diethyl dithiophosphoric acid is more acidic, while O,O-diethyl thiophosphate potassium salt has different reactivity due to the presence of a thiophosphate group .
Eigenschaften
IUPAC Name |
potassium;diethoxy-sulfanylidene-sulfido-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS2.K/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRULIGPZIEJFF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)[S-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10KO2PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


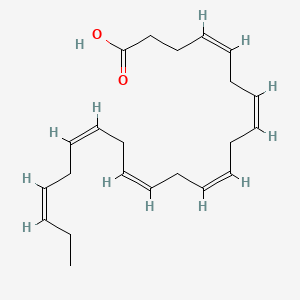
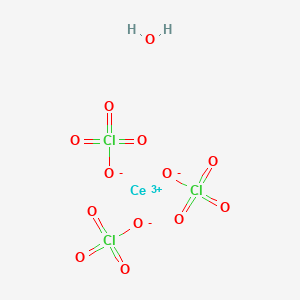
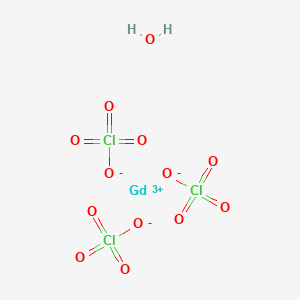
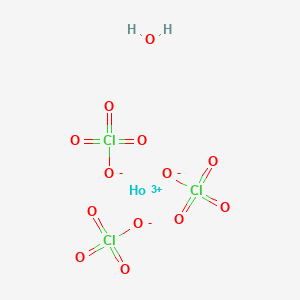






![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)

